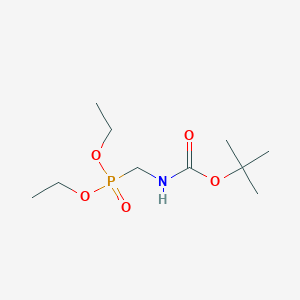
2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside
Overview
Description
2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside (NPG) is a synthetic substrate used in the biochemical and physiological analysis of glycosidase enzymes. It is a colorless to light yellow crystalline powder with a molecular formula of C20H23NO11. NPG is widely used in scientific research for the detection and quantification of glycosidase activity in various biological samples.
Mechanism of Action
2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside is hydrolyzed by glycosidase enzymes, resulting in the release of 2-nitrophenol as a product. The hydrolysis reaction is catalyzed by the active site of the enzyme, which interacts with the substrate through a series of specific interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects:
2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside is a valuable tool for the study of glycosidase activity in various biological samples. The measurement of glycosidase activity can provide important information about the function and regulation of these enzymes in different biological contexts. Additionally, the use of 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside can help to identify potential inhibitors of glycosidase activity, which may have therapeutic potential in the treatment of diseases such as diabetes and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside as a substrate for glycosidase activity is its high sensitivity and specificity for these enzymes. Additionally, 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside is relatively inexpensive and easy to use in laboratory experiments. However, one limitation of 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside is its susceptibility to interference from other compounds that may be present in biological samples. This can lead to false positive or false negative results in some cases.
Future Directions
There are several potential future directions for the use of 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside in scientific research. One area of focus is the development of new assays and detection methods for glycosidase activity using 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside as a substrate. Additionally, there is ongoing research into the use of 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside in the development of new glycosidase inhibitors for the treatment of diseases such as diabetes and cancer. Finally, there is a growing interest in the use of 2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside as a tool for the study of glycosidase activity in complex biological systems, including whole cells and tissues.
Scientific Research Applications
2'-Nitrophenyl tetra-O-acetyl-A-D-glucopyranoside is a widely used substrate for the detection and quantification of glycosidase activity in various biological samples. Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The activity of these enzymes is important in many biological processes, including the breakdown of complex carbohydrates in food digestion, the biosynthesis of glycoproteins and glycolipids, and the regulation of cell signaling pathways.
properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYBOOYGRDODX-OBKDMQGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)


![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)





![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)
